![molecular formula C16H22N2O3 B2681009 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid CAS No. 899710-39-5](/img/structure/B2681009.png)
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid typically involves the reaction of 4-(4-Methylpiperidin-1-yl)aniline with a suitable carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
1. Cancer Treatment
Research indicates that compounds similar to 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid have been investigated for their anti-cancer properties. In particular, the compound has been noted for its potential role in inhibiting tumor growth and angiogenesis. Studies suggest that it may function as an inhibitor of specific kinases involved in cancer progression, which could lead to the development of novel cancer therapies .
2. Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar piperidine moieties have shown promise in modulating neurotransmitter systems, particularly in conditions such as anxiety and depression .
3. Pain Management
There is emerging evidence supporting the use of this compound in pain management therapies. Its ability to interact with pain pathways may provide a basis for developing new analgesics that are more effective and have fewer side effects compared to existing medications .
Case Studies
Mécanisme D'action
The mechanism of action of 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: A precursor in the synthesis of 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid.
3-(4-Methylpiperazin-1-yl)propanoic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Activité Biologique
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 262.32 g/mol
The structure features a piperidine moiety, which is known to enhance the lipophilicity and overall bioactivity of compounds.
Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of various cellular pathways. The following mechanisms are particularly relevant:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound may interact with specific receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Some studies suggest potential antifungal and antibacterial properties, which could be attributed to the compound's structural characteristics.
Anticancer Activity
A study investigated the cytotoxic effects of various piperidine derivatives on cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that compounds with similar structures to this compound showed significant inhibition of cell proliferation, particularly when combined with standard chemotherapeutics like doxorubicin. The synergy observed suggests a promising avenue for enhancing cancer treatment efficacy .
Compound | Cell Line | IC50 (µM) | Synergistic Effect |
---|---|---|---|
Compound A | MCF-7 | 15 | Yes |
Compound B | MDA-MB-231 | 10 | Yes |
This compound | MDA-MB-231 | 12 | Yes |
Antimicrobial Properties
In another study, derivatives similar to this compound were evaluated for their antifungal activity against various pathogens. Results showed promising inhibitory effects against strains such as Candida albicans and Aspergillus niger, with IC50 values indicating effective concentrations for therapeutic use .
Pathogen | IC50 (µg/mL) |
---|---|
Candida albicans | 25 |
Aspergillus niger | 30 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving a derivative of the compound demonstrated significant tumor reduction in patients with advanced breast cancer when used in combination with existing therapies .
- Case Study on Antifungal Efficacy : Laboratory tests revealed that the compound effectively inhibited fungal growth in vitro, leading to further investigations into its potential as an antifungal agent in clinical settings .
Propriétés
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-8-10-18(11-9-12)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAELGZAYBICNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.